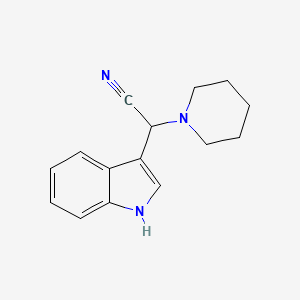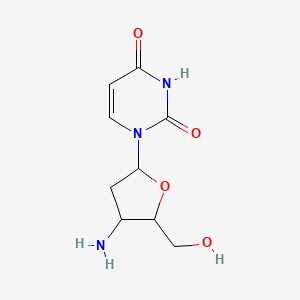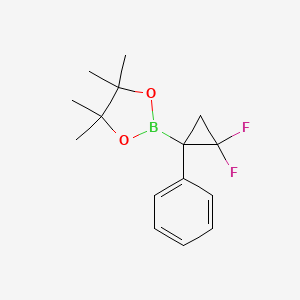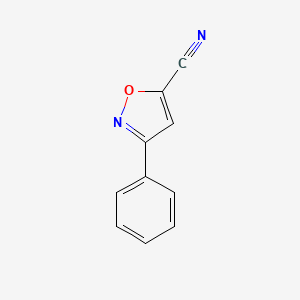
(5-Bromothiophen-3-yl)boronic acid
Descripción general
Descripción
(5-Bromothiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO2S. This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both bromine and boronic acid functional groups in this compound makes it a valuable intermediate in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(5-Bromothiophen-3-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 5-bromothiophene using a palladium-catalyzed reaction. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base. The reaction is carried out in a mixture of ethanol, water, and toluene at elevated temperatures (around 110°C) for an extended period .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromothiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate and other strong bases are used to facilitate the reactions.
Solvents: Mixtures of ethanol, water, and toluene are often employed to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-Bromothiophen-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological systems, including the development of boron-containing drugs and probes for biological imaging.
Medicine: this compound is investigated for its potential use in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of (5-Bromothiophen-3-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The bromine atom in the thiophene ring can also participate in substitution reactions, further expanding the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chlorothiophen-3-yl)boronic acid
- (5-Iodothiophen-3-yl)boronic acid
- (5-Fluorothiophen-3-yl)boronic acid
Uniqueness
(5-Bromothiophen-3-yl)boronic acid is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules. Additionally, the boronic acid group enhances its utility in cross-coupling reactions, making it a versatile compound in organic synthesis .
Propiedades
IUPAC Name |
(5-bromothiophen-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBLJDKWBHBTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3198149.png)
![6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3198152.png)
![4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3198158.png)



amine](/img/structure/B3198185.png)






